molecular formula C19H32N2 B5661077 N,N-diethyl-N'-methyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine

N,N-diethyl-N'-methyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine

Cat. No. B5661077
M. Wt: 288.5 g/mol
InChI Key: MWXKPEOYDRTWIC-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-methyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine is a compound of interest due to its unique structure and potential applications. Research in this area focuses on understanding its synthesis, structure, and various properties.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, where primary amines react with halides or other electrophiles to form more complex structures. An example is the synthesis of N,N′-di(diethoxythiophosphoryl)-1,4-phenylenediamine through the reaction of diethoxythiophosphoryl chloride with p-phenylenediamine, indicating similar methods could be applicable for the target compound (Ren et al., 2008).

Molecular Structure Analysis

X-ray diffraction analysis is a common technique for determining the crystal structure of compounds. For example, the crystal structure of N,N′-di(diethoxythiophosphoryl)-1,4-phenylenediamine was identified as orthorhombic, providing insights into bond lengths, angles, and overall molecular geometry (Ren et al., 2008). This analysis is crucial for understanding the 3D arrangement and potential reactivity sites.

Chemical Reactions and Properties

Chemical reactions involving related compounds often explore their reactivity towards various substrates. For instance, the reactivity of platinum(II) complexes with N-(omega-phenylalkyl)-1,2-ethanediamine towards arylsulfonates suggests potential for designing catalysts or other functional materials (Goto et al., 2003).

Physical Properties Analysis

The physical properties, including thermal stability and melting points, are often studied using techniques like thermogravimetric analysis (TGA). For example, the thermal properties of N,N′-di(diethoxythiophosphoryl)-1,4-phenylenediamine indicate good thermal stability, which could be relevant for applications requiring high-temperature processes (Ren et al., 2008).

Chemical Properties Analysis

Chemical properties such as solubility, reactivity with other chemical species, and potential for forming complexes with metals are areas of interest. For instance, complexes of copper and cobalt with ethylenediamine derivatives have been synthesized, showing varied coordination geometries and reactivities (Burlov et al., 2020).

properties

IUPAC Name

N',N'-diethyl-N-methyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2/c1-4-21(5-2)16-15-20(3)19-13-11-18(12-14-19)17-9-7-6-8-10-17/h6-10,18-19H,4-5,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXKPEOYDRTWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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